methyl 4-({[5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate
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Overview
Description
METHYL 4-[5-METHYL-1-(3-PHENYL-2,1-BENZOXAZOL-5-YL)-1H-1,2,3-TRIAZOLE-4-AMIDO]BENZOATE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a benzoxazole ring, a triazole ring, and a benzoate ester group. These structural features make it a significant molecule in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[5-METHYL-1-(3-PHENYL-2,1-BENZOXAZOL-5-YL)-1H-1,2,3-TRIAZOLE-4-AMIDO]BENZOATE typically involves multi-step reactions. The process begins with the preparation of the benzoxazole ring, followed by the formation of the triazole ring through a cyclization reaction. The final step involves the esterification of the benzoic acid derivative to form the benzoate ester.
Benzoxazole Formation: The benzoxazole ring is synthesized through a condensation reaction between an o-aminophenol and a carboxylic acid derivative under acidic conditions.
Triazole Formation: The triazole ring is formed via a cyclization reaction involving an azide and an alkyne in the presence of a copper catalyst (CuAAC reaction).
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[5-METHYL-1-(3-PHENYL-2,1-BENZOXAZOL-5-YL)-1H-1,2,3-TRIAZOLE-4-AMIDO]BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole and triazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazole or triazole derivatives.
Scientific Research Applications
METHYL 4-[5-METHYL-1-(3-PHENYL-2,1-BENZOXAZOL-5-YL)-1H-1,2,3-TRIAZOLE-4-AMIDO]BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 4-[5-METHYL-1-(3-PHENYL-2,1-BENZOXAZOL-5-YL)-1H-1,2,3-TRIAZOLE-4-AMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
METHYL 4-[5-METHYL-1-(3-PHENYL-2,1-BENZOXAZOL-5-YL)-1H-1,2,3-TRIAZOLE-4-AMIDO]BENZOATE can be compared with other similar compounds, such as:
Indole Derivatives: Known for their diverse biological activities.
Imidazole Derivatives: Widely used in medicinal chemistry for their therapeutic potential.
Triazole Derivatives: Commonly used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of METHYL 4-[5-METHYL-1-(3-PHENYL-2,1-BENZOXAZOL-5-YL)-1H-1,2,3-TRIAZOLE-4-AMIDO]BENZOATE lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H19N5O4 |
---|---|
Molecular Weight |
453.4 g/mol |
IUPAC Name |
methyl 4-[[5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)triazole-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C25H19N5O4/c1-15-22(24(31)26-18-10-8-17(9-11-18)25(32)33-2)27-29-30(15)19-12-13-21-20(14-19)23(34-28-21)16-6-4-3-5-7-16/h3-14H,1-2H3,(H,26,31) |
InChI Key |
VOSMCZMXSUKSET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)C(=O)OC |
Origin of Product |
United States |
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